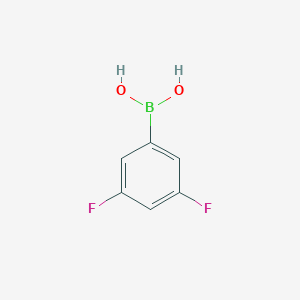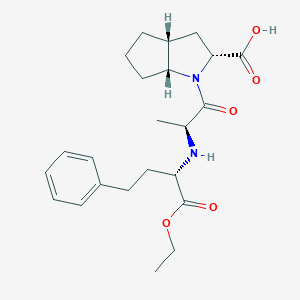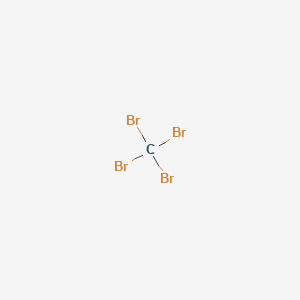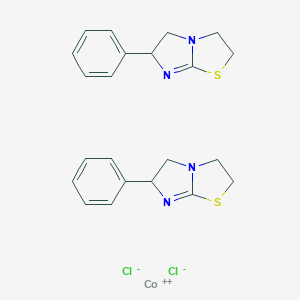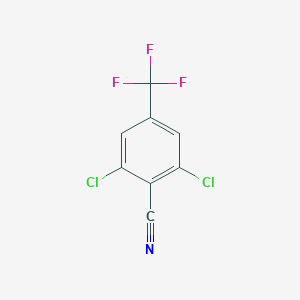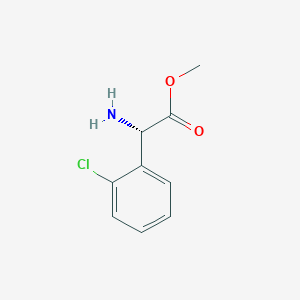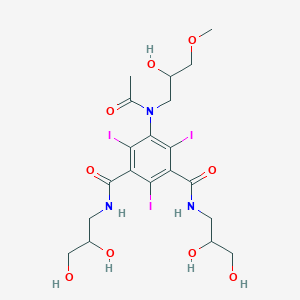
Fluocortolone Acetate
Overview
Description
Fluocortolone Acetate is a glucocorticoid used in the treatment of several conditions, including hemorrhoids . It is similar to fluocortin, but with one less keto group . It is also used topically for various skin disorders .
Molecular Structure Analysis
Fluocortolone Acetate has a molecular formula of C24H31FO5 . Its average mass is 418.498 Da and its monoisotopic mass is 418.215546 Da . It has 9 defined stereocenters .Physical And Chemical Properties Analysis
Fluocortolone Acetate has a molecular weight of 418.5 g/mol . It has 1 hydrogen bond donor and 6 hydrogen bond acceptors . It has 4 freely rotating bonds . Its XLogP3-AA is 3 .Scientific Research Applications
Topical Treatment for Skin Disorders
Fluocortolone Acetate is a glucocorticoid that is used topically for various skin disorders . It has anti-inflammatory activity, which helps in reducing swelling, redness, and itching caused by these conditions .
Systemic Use
Apart from topical application, Fluocortolone Acetate can also be used systemically . This means it can be taken orally or injected to treat conditions that affect the whole body.
Treatment of Skin Inflammation
Fluocortolone Acetate is used in the treatment of skin inflammation . It helps to reduce the symptoms of inflammation such as redness, swelling, and itching.
Corticosteroid Therapy
Fluocortolone Acetate is associated with corticosteroid therapy . Corticosteroids are a type of medication that reduce inflammation in the body. They are used to treat a variety of conditions including allergies, asthma, autoimmune diseases, and more.
Study of Pharmacokinetics
The pharmacokinetics of Fluocortolone Acetate have been studied during different schedules of oral administration . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.
Research in Neurology
There has been research comparing the effects of Fluocortolone and Fluocortolone + Acyclovir treatment in patients with Bell Palsy . This research contributes to our understanding of how Fluocortolone Acetate can be used in the treatment of neurological conditions.
Mechanism of Action
Target of Action
Fluocortolone Acetate is a glucocorticoid . The primary target of glucocorticoids is the glucocorticoid receptor (GR), a type of nuclear receptor that is activated by binding to glucocorticoids . The GR is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
Upon binding to the GR, Fluocortolone Acetate forms a complex that translocates into the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA and modulates gene transcription . This modulation can either upregulate or downregulate the transcription of specific genes, depending on the GREs’ location and the surrounding DNA sequence .
Biochemical Pathways
As a glucocorticoid, it is known to affect multiple pathways involved in immune response and inflammation . For instance, it can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . It can also suppress the immune response by affecting the function of various immune cells .
Pharmacokinetics
Fluocortolone Acetate is rapidly absorbed after oral administration, reaching maximum plasma levels within 1.4–2.1 hours . The peak plasma levels and areas under the plasma level-time curves increase proportionally with the dose . The plasma half-life is approximately 1.76 hours, and the volume of distribution and oral clearance are independent of the dose . These properties suggest that Fluocortolone Acetate has good bioavailability.
Result of Action
The primary result of Fluocortolone Acetate’s action is the reduction of inflammation and immune response . This makes it useful for treating various conditions characterized by inflammation or overactive immune response, such as certain skin disorders . It should be noted that long-term use of glucocorticoids can lead to side effects such as skin thinning, bruising, and delayed wound healing .
Action Environment
The action of Fluocortolone Acetate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy . Moreover, individual factors such as the patient’s age, sex, genetic makeup, and overall health status can also influence the drug’s action . Therefore, the dosage and administration of Fluocortolone Acetate should be carefully adjusted based on the individual patient’s condition and response to therapy .
Safety and Hazards
properties
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHRIOASVODQEX-WLDNQIQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151833 | |
| Record name | Fluocortolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluocortolone Acetate | |
CAS RN |
1176-82-5 | |
| Record name | Fluocortolone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOCORTOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0KV2P7H3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



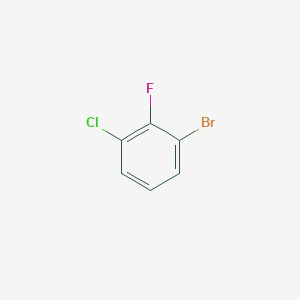
![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)
![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)


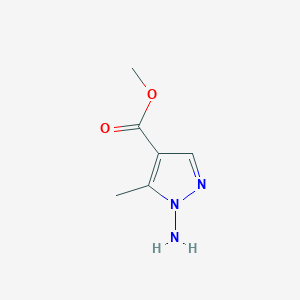
![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)
